molecular formula C19H21BrN4O2S B15155462 N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15155462
M. Wt: 449.4 g/mol
InChI Key: GFMZVJYSCWGXSX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a pyrrolopyrimidine core, and a sulfanylacetamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the sulfanylacetamide group to the pyrrolopyrimidine core, typically using a thiol reagent and an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to altered cellular responses. For example, it may inhibit kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-fluorophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
  • **N-(4-chlorophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C19H21BrN4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(3-butan-2-yl-6-methyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21BrN4O2S/c1-4-12(3)24-18(26)17-15(9-11(2)21-17)23-19(24)27-10-16(25)22-14-7-5-13(20)6-8-14/h5-9,12,21H,4,10H2,1-3H3,(H,22,25)

InChI Key

GFMZVJYSCWGXSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=C(N2)C)N=C1SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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